(4-tert-butylphenyl)methanesulfonyl Chloride
Overview
Description
(4-tert-Butylphenyl)methanesulfonyl chloride is an organic compound with the molecular formula C11H15ClO2S. It is a sulfonyl chloride derivative, characterized by the presence of a tert-butyl group attached to a phenyl ring, which is further connected to a methanesulfonyl chloride group. This compound is commonly used in organic synthesis, particularly in the preparation of sulfonamides and other sulfonyl-containing compounds .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (4-tert-butylphenyl)methanesulfonyl chloride typically involves the reaction of (4-tert-butylphenyl)methanol with thionyl chloride (SOCl2) or phosphorus pentachloride (PCl5). The reaction is carried out under anhydrous conditions to prevent hydrolysis of the sulfonyl chloride group. The general reaction scheme is as follows:
(4-tert-Butylphenyl)methanol+SOCl2→(4-tert-Butylphenyl)methanesulfonyl chloride+HCl+SO2
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to ensure efficient and scalable synthesis. The use of automated reactors and precise control of reaction parameters, such as temperature and pressure, can enhance the yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions: (4-tert-Butylphenyl)methanesulfonyl chloride undergoes various chemical reactions, including:
Nucleophilic Substitution: The sulfonyl chloride group is highly reactive towards nucleophiles, leading to the formation of sulfonamides, sulfonates, and other derivatives.
Reduction: The compound can be reduced to the corresponding sulfonyl hydride using reducing agents like lithium aluminum hydride (LiAlH4).
Oxidation: Oxidative reactions can convert the sulfonyl chloride to sulfonic acids or sulfonyl fluorides.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as amines, alcohols, and thiols are commonly used under mild to moderate conditions (room temperature to 80°C).
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether or tetrahydrofuran (THF) is typically employed.
Oxidation: Oxidizing agents like hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) are used under acidic or basic conditions.
Major Products Formed:
Sulfonamides: Formed by reaction with amines.
Sulfonates: Formed by reaction with alcohols.
Sulfonic Acids: Formed by oxidation.
Scientific Research Applications
(4-tert-Butylphenyl)methanesulfonyl chloride is utilized in various scientific research applications, including:
Organic Synthesis:
Medicinal Chemistry: In the synthesis of sulfonamide-based drugs, which have antibacterial and anti-inflammatory properties.
Material Science: As a precursor for the preparation of sulfonated polymers and resins used in ion exchange and catalysis.
Biochemistry: In the modification of biomolecules, such as peptides and proteins, to study their structure and function.
Mechanism of Action
The mechanism of action of (4-tert-butylphenyl)methanesulfonyl chloride primarily involves the reactivity of the sulfonyl chloride group. This group is highly electrophilic, making it susceptible to nucleophilic attack. The reaction proceeds through the formation of a tetrahedral intermediate, followed by the elimination of chloride ion (Cl-) to yield the final product. The molecular targets and pathways involved depend on the specific nucleophile and reaction conditions used .
Comparison with Similar Compounds
- 4-Bromobenzenesulfonyl chloride
- 4-tert-Butylbenzenesulfonyl chloride
- 4-tert-Butylphenyl methanesulfonyl fluoride
Comparison: (4-tert-Butylphenyl)methanesulfonyl chloride is unique due to the presence of the tert-butyl group, which imparts steric hindrance and influences the reactivity and selectivity of the compound in chemical reactions. Compared to 4-bromobenzenesulfonyl chloride, it is less reactive towards nucleophiles due to the electron-donating effect of the tert-butyl group. Additionally, the methanesulfonyl chloride group provides different reactivity compared to sulfonyl fluorides, which are more stable and less reactive .
Properties
IUPAC Name |
(4-tert-butylphenyl)methanesulfonyl chloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15ClO2S/c1-11(2,3)10-6-4-9(5-7-10)8-15(12,13)14/h4-7H,8H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NEJDUPGGBSPJLG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)CS(=O)(=O)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15ClO2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10383290 | |
Record name | (4-tert-butylphenyl)methanesulfonyl Chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10383290 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
246.75 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
519056-61-2 | |
Record name | (4-tert-butylphenyl)methanesulfonyl Chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10383290 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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